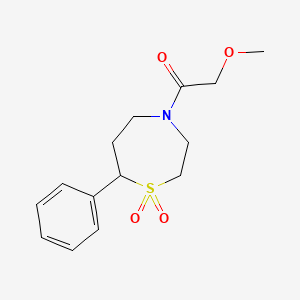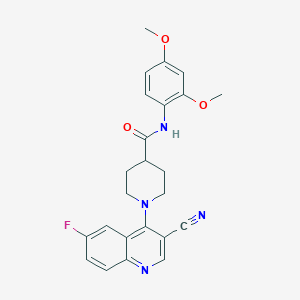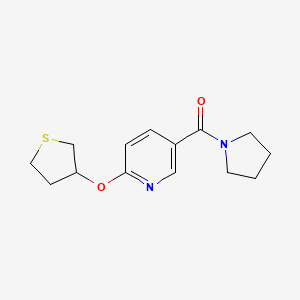
1-(1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)-2-methoxyethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)-2-methoxyethanone is a useful research compound. Its molecular formula is C14H19NO4S and its molecular weight is 297.37. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antioxidative Phenylpropanoids
Research on antioxidative phenylpropanoids, such as those from berries of Pimenta dioica, highlights the potential of phenyl and methoxy group-containing compounds in antioxidant applications. These compounds inhibit the autoxidation of linoleic acid, suggesting their utility in preventing oxidative stress-related damage in biological and material contexts (Kikuzaki et al., 1999).
Microwave- and Ultrasound-Assisted Semisynthesis
The semisynthesis of methoxylated propiophenones using microwave and ultrasound heating points to efficient methods for preparing compounds with specific functional groups, potentially including derivatives of 1-(1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)-2-methoxyethanone. This technique could be adapted for synthesizing and studying related compounds with applications in pharmaceuticals and organic materials (Joshi et al., 2005).
Asymmetric Hydrogenation
Studies on asymmetric hydrogenation of phenylpropane derivatives reveal insights into catalytic processes that could be applicable to the synthesis of chiral derivatives of the compound . This has implications for producing substances with specific optical activities, useful in creating materials with unique physical properties or drugs with specific therapeutic effects (Toukoniitty et al., 2004).
Liquid Crystalline Polyacetylenes
Research into side-chain liquid crystalline polyacetylenes containing phenyl benzoate mesogens shows the role of phenyl and methoxy groups in tuning molecular alignments. This suggests potential applications in creating advanced materials for displays, sensors, and other electronic devices (Kong & Tang, 1998).
Chemiluminescent Decomposition
A study on the chemiluminescent decomposition of dioxetanes bearing phenyl moieties substituted with methoxy groups demonstrates unique light-emitting properties. These findings could lead to applications in biochemical assays, sensors, and illuminating devices, providing a foundation for further exploration of related compounds (Matsumoto et al., 2003).
Propriétés
IUPAC Name |
1-(1,1-dioxo-7-phenyl-1,4-thiazepan-4-yl)-2-methoxyethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4S/c1-19-11-14(16)15-8-7-13(20(17,18)10-9-15)12-5-3-2-4-6-12/h2-6,13H,7-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNEOSDXKXSVGAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)N1CCC(S(=O)(=O)CC1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(3-chloro-4-methoxyphenyl)-2-({6-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B2732341.png)


![N,N-dimethyl-4-{4-[6-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidin-2-amine](/img/structure/B2732348.png)



![N-(6-Amino-2,4-dioxo-1-propyl-1,2,3,4-tetrahydropyrimidin-5-yl)-2-chloro-N-[2-(morpholin-4-yl)ethyl]acetamide](/img/structure/B2732353.png)

![N-[(2Z)-4-chloro-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(diethylsulfamoyl)benzamide](/img/structure/B2732357.png)
![6-[3-(2-methyl-1H-1,3-benzodiazol-1-yl)azetidine-1-carbonyl]-1,3-benzothiazole](/img/structure/B2732358.png)

![Methyl 2-[8-(azepan-1-yl)-3-methyl-2,6-dioxopurin-7-yl]acetate](/img/structure/B2732361.png)
![N-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}-2,4,6-trimethylbenzene-1-sulfonamide](/img/structure/B2732363.png)
